3,4-Dichloro-7-methoxyquinoline
Description
Properties
IUPAC Name |
3,4-dichloro-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIHLIZYHGVCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671164 | |
| Record name | 3,4-Dichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-57-0 | |
| Record name | Quinoline, 3,4-dichloro-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204810-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Phosphorus Oxychloride-Mediated Chlorination
Phosphorus oxychloride (POCl₃) is widely used for introducing chlorine atoms into aromatic systems. In a representative procedure, 7-methoxyquinoline is refluxed with excess POCl₃ (3–5 equivalents) at 110–120°C for 4–6 hours. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group at position 7 directing chlorination to the adjacent positions 8 and 6. However, achieving 3,4-dichlorination requires careful optimization:
-
Reaction Conditions :
Post-reaction workup involves quenching excess POCl₃ with ice water, followed by neutralization with ammonium hydroxide. The crude product is purified via recrystallization from ethanol or column chromatography.
Challenges in Regioselectivity
While POCl₃ efficiently introduces chlorine atoms, controlling the positions of substitution remains challenging. Computational studies suggest that the methoxy group’s +M effect activates positions 5 and 8 more strongly than 3 and 4. To favor 3,4-dichlorination, strategies include:
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Steric Hindrance : Bulky substituents at position 2 or 5 block chlorination at undesired sites.
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Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate position 3, followed by Cl₂ gas exposure.
Multi-Step Synthesis from Aniline Derivatives
Constructing the quinoline ring from substituted anilines allows precise placement of functional groups before cyclization. This approach is advantageous for introducing sensitive substituents like methoxy groups early in the synthesis.
Skraup Cyclization with 3-Chloro-4-methoxyaniline
The Skraup reaction is a classical method for quinoline synthesis. Using 3-chloro-4-methoxyaniline as the starting material, the quinoline ring is formed via condensation with glycerol and sulfuric acid:
Subsequent chlorination at position 4 using POCl₃ yields the target compound. Key parameters:
Doebner-Miller Modification for Improved Efficiency
The Doebner-Miller variant replaces glycerol with acrolein, enabling milder conditions (120–140°C) and higher yields (70–75%). Post-cyclization, the intermediate 7-methoxyquinoline undergoes dichlorination as described in Section 1.
Catalytic Chlorination Strategies
Recent advances in catalysis have enabled more sustainable routes to this compound.
Palladium-Catalyzed C-H Activation
Palladium(II) acetate catalyzes direct C-H chlorination using N-chlorosuccinimide (NCS) as the chlorine source:
Conditions :
Electrochemical Chlorination
Electrochemical methods using NaCl electrolyte generate chlorine in situ, reducing reliance on hazardous reagents. A divided cell setup with a platinum anode achieves 50–55% yield at 2.5 V.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|---|
| POCl₃ Chlorination | 7-Methoxyquinoline | POCl₃, DMF | 65–75 | Moderate | High |
| Skraup Cyclization | 3-Chloro-4-methoxyaniline | Glycerol, H₂SO₄ | 50–60 | High | Moderate |
| Palladium Catalysis | 7-Methoxyquinoline | Pd(OAc)₂, NCS | 55–60 | High | Low |
| Electrochemical | 7-Methoxyquinoline | NaCl, Electricity | 50–55 | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinoline N-oxides or other oxidized derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
3,4-Dichloro-7-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-7-methoxyquinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain enzymatic pathways or disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
2,4-Dichloro-7-methoxyquinoline (CAS 55934-22-0)
- Structure : Chlorines at positions 2 and 4, methoxy at position 7.
- Synthesis : Prepared via cyclocondensation of malonic acid and m-anisidine, followed by chlorination with POCl₃ (54% yield) .
- Properties : Molecular weight 228.07, melting point unlisted but purified via column chromatography. Soluble in DMSO, stable at -80°C for 6 months .
4-Chloro-6,7-dimethoxyquinoline (CAS unlisted)
- Structure : Chlorine at position 4, methoxy groups at 6 and 7.
- Synthesis : Derived from 6,7-dimethoxynaphthalen-1-ol and POCl₃ (70% yield) .
- Properties : Planar molecular geometry with intramolecular C–H∙∙∙Cl interactions. Melting point 403–404 K, confirmed by HPLC (99% purity) .
- Key Difference: The additional methoxy group increases electron density on the quinoline ring, altering UV-Vis absorption and pharmacological activity compared to mono-methoxy derivatives .
8-Bromo-2,4-dichloro-7-methoxyquinoline (CAS 1254256-54-6)
- Structure : Bromine at position 8, chlorines at 2 and 4, methoxy at 7.
- Properties: Molecular weight 306.97, higher than 3,4-dichloro analogs due to bromine. No reported biological data, but bromine enhances halogen bonding in catalysis .
Functional Group Variations
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide
- Structure: Isoquinoline backbone with hydroxyl, methoxy, methyl, and N-oxide groups.
- Key Difference: The dihydroisoquinoline structure and N-oxide group confer distinct redox properties and increased polarity, making it more water-soluble than halogenated quinolines .
8-Chloro-7-methoxyquinoline (CAS 1422978-91-3)
- Structure : Single chlorine at position 8, methoxy at 7.
- Properties : Molecular weight 193.63. Lacking the second chlorine reduces electrophilic substitution reactivity but may improve bioavailability in drug design .
Biological Activity
3,4-Dichloro-7-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. Research has shown that this compound exhibits various mechanisms of action and potential therapeutic applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a member of the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of chlorine and methoxy substituents at specific positions contributes to its unique chemical reactivity and biological activity.
- Molecular Formula : C10H7Cl2N1O1
- Molecular Weight : 232.07 g/mol
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its activity against Gram-positive and Gram-negative bacteria as well as unicellular fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 7.812 µg/mL |
| Candida albicans | 31.125 µg/mL |
| Pseudomonas aeruginosa | 15.625 µg/mL |
The compound showed the highest effectiveness against E. coli, indicating its potential for treating infections caused by this pathogen . Additionally, it demonstrated notable antibiofilm activity, which is critical for combating chronic infections associated with biofilm-forming bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cell Lines
In a comparative study examining the effects of various quinoline derivatives on breast cancer cell lines (MCF7 and MDA-MB231), this compound was found to exhibit potent cytotoxicity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | GI50 (µM) MCF7 | GI50 (µM) MDA-MB231 |
|---|---|---|
| This compound | 5.97 | 4.18 |
| Control (Cisplatin) | 38.44 | N/A |
The data indicated that this compound was significantly more effective than cisplatin in inhibiting cell growth in both cell lines . This suggests that structural modifications in quinoline derivatives can enhance their anticancer efficacy.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways and cellular signaling.
- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism . This interaction suggests that it may influence the pharmacokinetics of co-administered drugs.
- Cellular Disruption : Its antimicrobial activity is attributed to the disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
